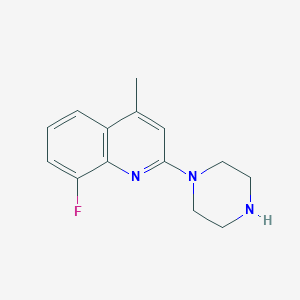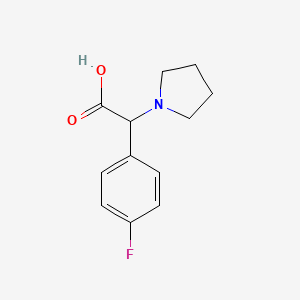
A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- est un composé organique complexe de formule moléculaire C33H58. C’est un dérivé du gammacérane, un triterpane pentacyclique, et il se caractérise par la présence d’un groupe butyle en position 22 et par une stéréochimie spécifique en positions 17 et 22.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- implique généralement plusieurs étapes, en commençant par des molécules organiques plus simples. La voie de synthèse peut inclure :
Formation du noyau de gammacérane : Cette étape implique la cyclisation du squalène ou de précurseurs similaires en conditions acides pour former le squelette de gammacérane.
Introduction du groupe butyle : Le groupe butyle peut être introduit par des réactions d’alkylation utilisant des halogénures de butyle en présence de bases fortes.
Contrôle stéréochimique : La stéréochimie en positions 17 et 22 est contrôlée par une hydrogénation sélective ou d’autres réactions stéréosélectives.
Méthodes de production industrielle
La production industrielle de A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Les réactions de réduction utilisant de l’hydrogène gazeux et des catalyseurs métalliques peuvent modifier le degré de saturation de la molécule.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les atomes d’hydrogène par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec des catalyseurs au palladium ou au platine.
Substitution : Halogénures d’alkyle en présence de bases fortes comme l’hydrure de sodium.
Principaux produits formés
Oxydation : Formation d’alcools, de cétones ou d’acides carboxyliques.
Réduction : Formation d’hydrocarbures plus saturés.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des triterpanes pentacycliques dans diverses réactions chimiques.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les membranes biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme étalon de référence en chimie analytique.
Applications De Recherche Scientifique
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpanes in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
Le mécanisme d’action de A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut interagir avec les membranes cellulaires, les enzymes et les récepteurs, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
A’-Néo-30-norgammacérane, 22-éthyl-, (17alpha) : Structure similaire avec un groupe éthyle au lieu d’un groupe butyle.
A’-Néo-30-norgammacérane, 22-méthyl-, (17alpha) : Structure similaire avec un groupe méthyle au lieu d’un groupe butyle.
Unicité
A’-Néo-30-norgammacérane, 22-butyl-, (17alpha,22R)- est unique en raison de sa stéréochimie spécifique et de la présence d’un groupe butyle, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
67069-26-5 |
|---|---|
Formule moléculaire |
C33H58 |
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3 |
Clé InChI |
KTWXNNDHFXEEFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)


![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)



